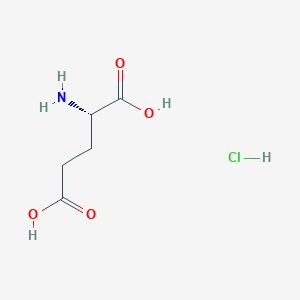

L-Glutamic acid hydrochloride

Vue d'ensemble

Description

L’acide glutamique hydrochlorure est le sel hydrochlorure de l’acide glutamique, un acide aminé qui joue un rôle crucial dans la biosynthèse des protéines. On le trouve couramment dans diverses protéines et il est un neurotransmetteur important dans le cerveau. Le composé est connu pour son rôle dans l’amélioration des saveurs et est largement utilisé dans l’industrie alimentaire.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acide glutamique hydrochlorure peut être synthétisé par hydrolyse de protéines telles que le gluten ou la caséine en utilisant de l’acide chlorhydrique concentré. Le processus consiste à faire bouillir la source de protéines avec de l’acide chlorhydrique sous reflux pendant plusieurs heures. La solution obtenue est ensuite refroidie, filtrée et concentrée pour obtenir le produit cristallin .

Méthodes de production industrielle : Dans les milieux industriels, l’acide glutamique hydrochlorure est souvent produit par des procédés de fermentation. Des micro-organismes tels que Corynebacterium glutamicum sont utilisés pour faire fermenter des substrats tels que le glucose ou la mélasse, produisant de l’acide glutamique, qui est ensuite converti en son sel hydrochlorure .

Types de réactions :

Oxydation : L’acide glutamique hydrochlorure peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former du glutamate, qui est un neurotransmetteur important.

Substitution : Il peut participer à des réactions de substitution où le groupe amino ou les groupes carboxyle sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.

Principaux produits :

Produits d’oxydation : Dérivés oxydés de l’acide glutamique.

Produits de réduction : Glutamate.

Produits de substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L’acide glutamique hydrochlorure a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Joue un rôle dans les milieux de culture cellulaire comme source d’azote et comme composant de solutions d’acides aminés non essentiels.

Médecine : Utilisé comme aide digestive et dans le traitement de maladies comme l’hypochlorhydrie.

Applications De Recherche Scientifique

Neurobiology and Cell Culture

Excitotoxicity Studies

L-Glutamic acid is extensively used to induce excitotoxicity in neuroblastoma cell cultures, aiding in the investigation of neuroprotective compounds. A study demonstrated that reconstituting L-glutamate powder in hydrochloric acid (HCl) can alter its neurotoxic effects. In experiments with human neuroblastoma cell lines (SH-SY5Y, IMR-32, SK-N-BE(2)), it was found that the presence of HCl significantly impacted cell viability and neurotoxicity outcomes. When the pH of the glutamate solution was adjusted to match the culture medium, the neurotoxic effects were reduced, highlighting the importance of pH control in such studies .

Wound Healing Applications

Hydrogel Development for Diabetic Wounds

Recent research has focused on the incorporation of L-glutamic acid into chitosan hydrogels to enhance wound healing in diabetic models. A study revealed that L-glutamic acid-loaded chitosan hydrogels significantly improved collagen deposition and vascularization, leading to accelerated tissue regeneration. The results showed that wounds treated with these hydrogels achieved over 97% contraction within 16 days, compared to longer healing times in control groups .

| Treatment Type | Days for Complete Healing | % Wound Contraction Day 16 |

|---|---|---|

| Control | 26 | 34% |

| Chitosan Hydrogel | 20 | 69% |

| Chitosan + L-Glutamic Acid Hydrogel | 16 | >97% |

Plant Biology

Microbial Community Modulation

L-Glutamic acid has been shown to influence microbial communities associated with plants. In a study involving strawberry plants, exogenous application of L-glutamic acid altered the microbial community structure, enhancing disease resistance against gray mold and blossom blight. This treatment resulted in a significant shift in microbial populations, indicating its potential as a biostimulant for improving plant health and resilience .

Optical Applications

Nonlinear Optical Properties

Recent investigations into the optical properties of L-glutamic acid hydrochloride have revealed its potential use in optical limiting applications. Studies utilizing Z-scan techniques demonstrated that this compound exhibits nonlinear optical absorption properties, making it suitable for applications in photonics and laser technology .

Mécanisme D'action

L’acide glutamique hydrochlorure exerce ses effets principalement par son rôle de neurotransmetteur. Il active à la fois les récepteurs ionotropes et métabotropes du glutamate dans le cerveau. Les récepteurs ionotropes comprennent les récepteurs non-NMDA (AMPA et kainate) et les récepteurs NMDA. Ces récepteurs jouent un rôle crucial dans la transmission synaptique et la plasticité, influençant les processus d’apprentissage et de mémoire .

Composés similaires :

Acide glutamique : Le composé parent, qui est un acide aminé utilisé dans la synthèse des protéines.

Glutamine : Un acide aminé similaire à l’acide glutamique mais avec un groupe amide au lieu d’un groupe carboxyle.

Glutamate monosodique : Le sel de sodium de l’acide glutamique, couramment utilisé comme exhausteur de goût.

Unicité : L’acide glutamique hydrochlorure est unique en raison de sa forme de sel hydrochlorure, qui améliore sa solubilité et sa stabilité par rapport à son composé parent. Cela le rend particulièrement utile dans diverses applications industrielles et de recherche .

Comparaison Avec Des Composés Similaires

Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.

Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.

Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .

Activité Biologique

L-Glutamic acid hydrochloride is a salt form of the amino acid L-glutamic acid, which plays a critical role in various biological processes. This compound is widely recognized for its function as a neurotransmitter in the central nervous system, particularly in the regulation of synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

L-Glutamic acid functions primarily as an excitatory neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors :

- Ionotropic Receptors : These include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. Activation leads to rapid depolarization of neurons, facilitating synaptic transmission.

- Metabotropic Receptors : These receptors modulate neuronal excitability and synaptic plasticity through G-protein coupled mechanisms, influencing long-term potentiation (LTP) and long-term depression (LTD) in synaptic pathways.

Notably, L-glutamic acid does not easily cross the blood-brain barrier; it is often converted into L-glutamine for transport into the brain .

Physiological Effects

- Neurotransmission : L-Glutamic acid is essential for normal brain function. It is involved in cognitive functions such as learning and memory formation. However, excessive glutamate levels can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

- Cell Viability : Research indicates that the reconstitution of L-glutamic acid in hydrochloric acid (HCl) may alter its neurotoxic effects on cell viability. In studies involving neuroblastoma cell lines, it was observed that HCl could influence the pH of the culture medium, thus affecting cell survival rates .

- Role in GABA Synthesis : L-Glutamic acid serves as a precursor for gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This conversion is crucial for maintaining the balance between excitation and inhibition in neural circuits .

Neurotoxicity Studies

A significant study evaluated the effects of this compound on neuroblastoma cells under varying conditions. The findings revealed that:

- When reconstituted with HCl, L-glutamic acid exhibited neurotoxic properties similar to those of HCl alone.

- Adjusting the pH of the glutamate solution reduced its neurotoxic potential over longer incubation periods .

Glutamate and Cognitive Function

Research has demonstrated that glutamate signaling is vital for synaptic plasticity. For instance:

- In animal models, alterations in glutamate receptor activity have been linked to impairments in learning tasks.

- Pharmacological agents that modulate glutamate receptor activity can enhance or inhibit cognitive functions depending on their mechanism of action .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Neurotransmitter Function | Acts as an excitatory neurotransmitter in the CNS |

| Cell Viability | Influences cell survival; excessive levels can lead to excitotoxicity |

| GABA Precursor | Serves as a precursor for GABA synthesis |

| Cognitive Function | Involved in learning and memory processes |

Table 2: Effects of pH on Neurotoxicity

| Condition | Neurotoxicity Level | Cell Viability (%) |

|---|---|---|

| L-Glutamic Acid + HCl | High | 50% |

| L-Glutamic Acid (pH 7.5) | Moderate | 75% |

| Control (No Treatment) | Low | 100% |

Propriétés

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJSBKBKSSMLJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047155 | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138-15-8 | |

| Record name | L-Glutamic acid, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?

A1: The molecular formula of this compound is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]

- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of this compound, revealing its orthorhombic crystal system. [, , ]

- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of this compound, highlighting its transparency in the visible region, a crucial factor for optical applications. []

Q3: What is known about the thermal stability of this compound?

A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of this compound. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []

Q4: What are the potential applications of this compound in sensing technology?

A4: this compound demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.

Q5: How does humidity affect the performance of this compound-based ammonia sensors?

A5: Research indicates that humidity can interfere with the detection of ammonia by this compound-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]

Q6: What strategies are being explored to mitigate the humidity interference in these sensors?

A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]

Q7: Beyond sensing, what other applications is this compound being considered for?

A7: this compound exhibits potential in various fields, including:

- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]

- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []

- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality this compound crystals with enhanced properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.